2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

Photographic Chemistry Prodrug Design Controlled Release

2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (CAS 97513-92-3) is a fully substituted N-acetyl pyrazolidinone derivative with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol. The compound is classified within the 1-phenyl-3-pyrazolidinone (phenidone) family and contains a unique combination of acetyl, hydroxymethyl, and 4-methyl substituents.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 97513-92-3
Cat. No. B12921375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
CAS97513-92-3
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)CO
InChIInChI=1S/C13H16N2O3/c1-10(17)15-12(18)13(2,9-16)8-14(15)11-6-4-3-5-7-11/h3-7,16H,8-9H2,1-2H3
InChIKeyIPEHRNFQHXLVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (CAS 97513-92-3): Procurement-Grade Characterization and Baseline Data


2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (CAS 97513-92-3) is a fully substituted N-acetyl pyrazolidinone derivative with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . The compound is classified within the 1-phenyl-3-pyrazolidinone (phenidone) family and contains a unique combination of acetyl, hydroxymethyl, and 4-methyl substituents. This specific substitution pattern distinguishes it from simpler phenidone analogs used as photographic developers or lipoxygenase inhibitors. High-strength differential evidence for this compound is currently limited.

Why Generic Phenidone Analogs Cannot Substitute for 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one in Targeted Applications


The 1-phenyl-3-pyrazolidinone scaffold is highly sensitive to substitution. The N2-acetyl group on this compound blocks the ionizable N-H proton, fundamentally altering its redox potential, solubility (LogP 0.80, PSA 60.85 Ų), and stability compared to free phenidones . Likewise, the 4-hydroxymethyl and 4-methyl groups introduce steric and electronic effects that cannot be replicated by unsubstituted or mono-substituted analogs. These differences are critical in applications requiring controlled release of the active developer or specific enzyme inhibition profiles. Generic substitution with available phenidone, phenidone-B, or dimezone-S therefore carries a high risk of functional mismatch.

Quantitative Differentiation: 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one vs. Closest Analogs


N-Acetyl Masking for Controlled Alkaline Hydrolysis vs. Free Phenidone Developers

This compound is an N-acetyl-protected derivative of dimezone-S (1-phenyl-4-methyl-4-hydroxymethyl-3-pyrazolidinone). The acetyl group renders the molecule redox-inactive until hydrolyzed under alkaline conditions. This mechanism is a class-level inference based on known phenidone prodrug chemistry, where N-acyl-3-pyrazolidinones undergo pH-dependent hydrolysis to release the active developer, preventing premature oxidation and image staining [1]. The quantitative difference is not a single numeric value but a binary functional property: the acetylated compound is an inactive precursor, while dimezone-S is immediately active as a reducing agent. This matters for procurement in color diffusion transfer photography, where controlled release is essential.

Photographic Chemistry Prodrug Design Controlled Release

Electrochemical Oxidation Potential Shift Due to N2-Acetylation vs. N-Unsubstituted Phenidones

Electrochemical studies on 1-phenylpyrazolidin-3-ones show that N2-substitution significantly alters the oxidation mechanism and potential. While direct data for this specific compound are not reported, class-level inference from 4-substituted phenidones indicates that N-acylation raises the oxidation potential by approximately +200 to +400 mV relative to the free N-H analog, due to removal of the oxidizable hydrazine-like functionality [1]. This shift would make the acetylated compound more resistant to air oxidation, reducing pink/yellow stain formation in photographic applications.

Electrochemistry Redox Chemistry Stability

Proven Application Scenarios for 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one


Stain-Free Color Diffusion Transfer Photographic Film Units

As an N-acetyl-protected electron transfer agent (ETA) precursor, this compound can be incorporated into alkaline processing compositions of monosheet or peel-apart color diffusion transfer films. It remains inert in storage but releases the active dimezone-S developer upon contact with the high-pH processing solution, enabling imagewise dye release without the pink/yellow stain artifacts associated with free phenidone ETAs [1].

Stabilized Photographic Developer Concentrate Formulations

The acetyl blocking group confers superior solution stability, allowing this compound to be formulated into single-part liquid developer concentrates with extended shelf life. Upon dilution to working pH, the acetyl group is cleaved, generating the active co-developer for superadditive development with hydroquinone or ascorbic acid derivatives [2].

Synthetic Intermediate for 4,4-Disubstituted Phenidone Derivatives

The acetyl group serves as an orthogonal protecting group during further synthetic modification of the hydroxymethyl moiety. This enables selective functionalization (e.g., esterification, etherification, or oxidation) while preserving the pyrazolidinone ring integrity, facilitating access to a library of custom 4-substituted phenidone analogs for structure-activity relationship studies.

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